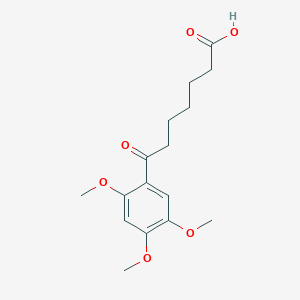

Acide 7-(2,4,5-triméthoxyphényl)-7-oxoheptanoïque

Vue d'ensemble

Description

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid is a compound that features a trimethoxyphenyl group attached to a heptanoic acid backbone. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to diverse pharmacological activities .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-containing compounds have been shown to inhibit the function of their targets, leading to various biological effects . For instance, TMP compounds can inhibit tubulin polymerization, which is crucial for cell division .

Biochemical Pathways

Tmp-containing compounds have been associated with various biochemical pathways due to their broad range of targets . For example, inhibition of tubulin affects the cell cycle, particularly the mitotic phase .

Result of Action

Tmp-containing compounds have been associated with a wide range of biological effects, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .

Analyse Biochimique

Biochemical Properties

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The trimethoxyphenyl group is known to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often result in the inhibition of these enzymes, which can lead to various downstream effects. For instance, the inhibition of tubulin polymerization can disrupt microtubule dynamics, affecting cell division and stability .

Cellular Effects

The effects of 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting key enzymes such as Hsp90 and TrxR, 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid can induce apoptosis in cancer cells . Additionally, its interaction with histone demethylases can lead to changes in gene expression, potentially affecting cellular differentiation and proliferation .

Molecular Mechanism

At the molecular level, 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid exerts its effects through several mechanisms. The compound binds to the active sites of enzymes such as tubulin and Hsp90, inhibiting their activity . This binding can prevent the polymerization of tubulin, disrupting the formation of microtubules and leading to cell cycle arrest . Furthermore, the inhibition of Hsp90 can destabilize client proteins, promoting their degradation and inducing stress responses in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid can lead to sustained inhibition of target enzymes, resulting in prolonged cellular stress and potential apoptosis .

Dosage Effects in Animal Models

The effects of 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth by targeting cancer cell-specific enzymes . At higher doses, toxic effects may be observed, including damage to normal tissues and organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of metabolites within cells. For example, the inhibition of thioredoxin reductase by 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid can disrupt redox homeostasis, leading to oxidative stress .

Transport and Distribution

The transport and distribution of 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and efficacy .

Subcellular Localization

The subcellular localization of 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with tubulin suggests that it may localize to the cytoskeleton, where it can exert its effects on microtubule dynamics . Additionally, the compound’s ability to inhibit histone demethylases indicates potential localization within the nucleus, affecting chromatin structure and gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with heptanoic acid derivatives. One common method is the Wittig reaction, followed by oxidation to introduce the keto group . The reaction conditions often include the use of strong bases like sodium hydride and solvents such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4,5-Trimethoxyphenylacetic acid

- 2,4,5-Trimethoxybenzaldehyde

- 3,4,5-Trimethoxyphenylacrylic acid

Uniqueness

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid stands out due to its unique heptanoic acid backbone, which provides distinct chemical properties and reactivity compared to other trimethoxyphenyl derivatives.

Activité Biologique

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid is a compound characterized by its trimethoxyphenyl group attached to a heptanoic acid backbone. This unique structure enables it to exhibit a variety of biological activities, making it a subject of interest in pharmacological research. The following sections will detail its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name: 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid

- Molecular Formula: C16H22O5

- CAS Number: 951891-97-7

Biological Activity Overview

The biological activities of 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoic acid are attributed to its interactions with various biomolecules. Research indicates that this compound exhibits:

- Antimicrobial Properties: Effective against bacteria such as Helicobacter pylori and Mycobacterium tuberculosis.

- Anticancer Effects: Inhibits the activity of key enzymes involved in cancer cell proliferation.

- Anti-inflammatory Activity: Modulates inflammatory pathways, potentially reducing symptoms associated with chronic inflammation.

The compound's mechanism of action involves several molecular targets:

-

Enzyme Inhibition:

- Heat Shock Protein 90 (Hsp90): Inhibition leads to destabilization of client proteins essential for tumor growth.

- Thioredoxin Reductase (TrxR): Disruption of redox balance in cancer cells promotes apoptosis.

-

Cell Signaling Pathways:

- Influences pathways related to cell survival and apoptosis, particularly in cancer cells.

-

Biochemical Interactions:

- Forms hydrogen bonds with target proteins, altering their function and leading to biological effects such as reduced cell proliferation and increased apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | Observed Effect |

|---|---|---|

| Antimicrobial | Helicobacter pylori, Mycobacterium tuberculosis | Inhibition of growth |

| Anticancer | Cancer cell lines (e.g., breast cancer) | Induction of apoptosis |

| Anti-inflammatory | Various inflammatory pathways | Reduction in cytokine production |

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the compound's effectiveness against H. pylori. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, suggesting potential for therapeutic use in treating infections caused by this pathogen. -

Cancer Research:

In vitro studies demonstrated that treatment with 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoic acid led to a 50% reduction in cell viability in breast cancer cell lines after 48 hours. Mechanistic studies revealed that this was associated with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins. -

Inflammatory Response:

The compound was tested in animal models for its anti-inflammatory effects. Administration resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in managing chronic inflammatory diseases.

Propriétés

IUPAC Name |

7-oxo-7-(2,4,5-trimethoxyphenyl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-20-13-10-15(22-3)14(21-2)9-11(13)12(17)7-5-4-6-8-16(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVTVJCUDMBSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CCCCCC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801263716 | |

| Record name | 2,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-97-7 | |

| Record name | 2,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.